molecular formula C23H21N3O2 B2505331 (E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate CAS No. 475626-53-0

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Cat. No. B2505331
CAS RN: 475626-53-0
M. Wt: 371.44
InChI Key: VLNTYIUZWVPWNA-XMHGGMMESA-N
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Description

“(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate” is a chemical compound . Its molecular formula is C23H21N3O2.


Synthesis Analysis

This compound can be synthesized through a Knoevenagel condensation . Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 h as well as at room temperature (25 °C) for 2–8 h to yield the desired products . A carbon nucleophile is added to a carbonyl function of aldehyde followed by a dehydration yielding the corresponding ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds in fairly good yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C23H21N3O2. More detailed structural information may be obtained through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The Knoevenagel reaction is a cross aldol condensation reaction between a carbonyl and an acidic methylene group containing substrate resulting in the formation of α, β -unsaturated compounds . This reaction is used in the synthesis of this compound .


Physical And Chemical Properties Analysis

The compound is a light yellow solid . It has a melting point of 156–158 °C . The IR (KBr) υmax (cm −1 ) is 2982, 2941, 2221, 1722 . The 1 H NMR (400 MHz, CDCl 3 ) δ is 8.52 ( s , 1H), 8.12 ( d , J = 9.0 Hz, 1H), 6.71 ( d , J = 9.0 Hz, 1H), 4.29 ( q , J = 7.1 Hz, 2H), 3.89 .

Scientific Research Applications

properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-17-10-12-18(13-11-17)22-20(14-19(15-24)23(27)28-4-2)16-26(25-22)21-8-6-5-7-9-21/h5-14,16H,3-4H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNTYIUZWVPWNA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-cyano-3-(3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

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